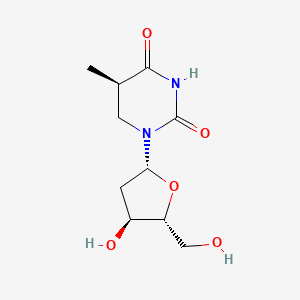
Thymidine, 5,6-dihydro-, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 5,6-dihydro-, (5R)- is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro form. The (5R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5,6-dihydro-, (5R)- can be achieved through various methods. One common approach involves the reduction of thymidine using hydrogenation techniques. For instance, thymidine can be reacted with hydrogen in the presence of a palladium catalyst to yield the dihydro derivative . Another method involves the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides to their respective 5,6-dihydro derivatives .
Industrial Production Methods: Industrial production of Thymidine, 5,6-dihydro-, (5R)- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: Thymidine, 5,6-dihydro-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6-dihydroxy derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th and 6th carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5,6-dihydroxy-5,6-dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine, 5,6-dihydro-, (5R)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA repair and replication processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of Thymidine, 5,6-dihydro-, (5R)- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound targets thymidylate synthase and thymidine kinase, enzymes crucial for DNA synthesis . By inhibiting these enzymes, the compound can disrupt the proliferation of rapidly dividing cells, making it a potential candidate for anticancer and antiviral therapies.
類似化合物との比較
Thymidine: The parent compound, which lacks the dihydro modification.
5,6-Dihydro-5-hydroxythymidine: Another derivative with a hydroxyl group at the 5th position.
5-Bromo-6-methoxy-5,6-dihydrothymidine: A brominated and methoxylated derivative with spermicidal and anti-HIV properties.
Uniqueness: Thymidine, 5,6-dihydro-, (5R)- is unique due to its specific stereochemistry and the presence of the dihydro modification. This structural difference imparts distinct biological activities and interactions compared to its analogs. Its ability to inhibit key enzymes involved in DNA synthesis and repair highlights its potential as a therapeutic agent.
特性
CAS番号 |
78216-59-8 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC名 |
(5R)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7-,8-/m1/s1 |
InChIキー |
FEYHMSUYKIMUAL-ULAWRXDQSA-N |
異性体SMILES |
C[C@@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
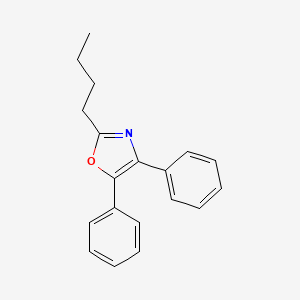
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
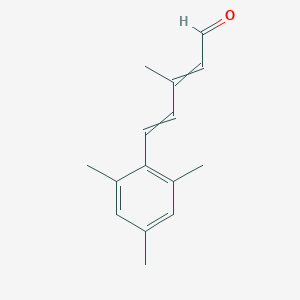
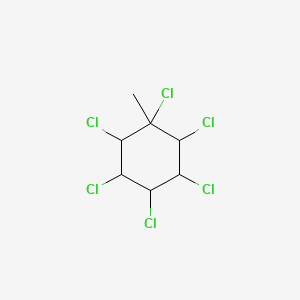
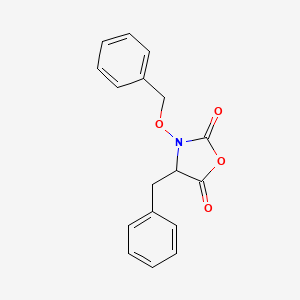
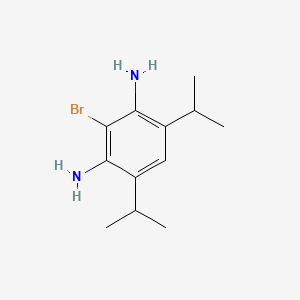
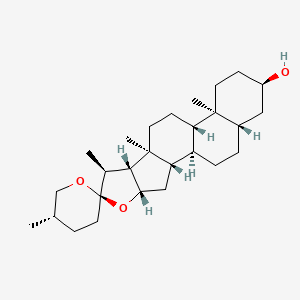
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


